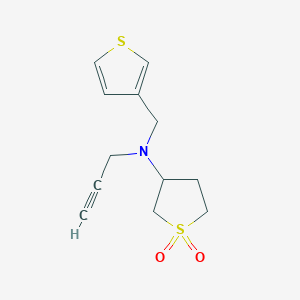
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine, commonly known as DT-010, is a novel thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. DT-010 is a small molecule that has been synthesized through a multistep process, which involves the reaction of various reagents to produce the final product. The chemical structure of DT-010 is shown in Figure 1.
Mechanism of Action
The mechanism of action of DT-010 is not fully understood. However, it has been suggested that DT-010 exerts its antitumor activity through the induction of apoptosis in cancer cells. DT-010 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, DT-010 has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DT-010 has been found to exhibit several biochemical and physiological effects. DT-010 has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. DT-010 has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. In addition, DT-010 has been found to inhibit the activity of histone deacetylases, which is involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
DT-010 has several advantages for lab experiments. DT-010 is a small molecule that can be easily synthesized in the lab. DT-010 has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, DT-010 has some limitations for lab experiments. DT-010 has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Future Directions
There are several future directions for the study of DT-010. One future direction is to investigate the in vivo efficacy of DT-010 in animal models of cancer. Another future direction is to investigate the toxicity and pharmacokinetics of DT-010 in animal models. In addition, the structure-activity relationship of DT-010 can be investigated to identify more potent derivatives. Finally, the potential of DT-010 as a therapeutic agent for inflammatory diseases can be investigated.
Conclusion:
DT-010 is a novel thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. DT-010 has been found to exhibit potent antitumor activity against various cancer cell lines, antimicrobial activity against various bacterial and fungal strains, and anti-inflammatory activity. DT-010 has several advantages for lab experiments, but its toxicity and pharmacokinetics are not fully understood. There are several future directions for the study of DT-010, including investigating its in vivo efficacy, toxicity, and pharmacokinetics, identifying more potent derivatives, and investigating its potential as a therapeutic agent for inflammatory diseases.
Synthesis Methods
DT-010 has been synthesized using a multistep process that involves the reaction of various reagents. The synthesis process starts with the reaction of 2-bromo-1-phenylethanone with sodium methoxide to produce propargyl alcohol. The propargyl alcohol is then reacted with thiosemicarbazide to produce the thiosemicarbazone intermediate. The thiosemicarbazone intermediate is then reacted with 3-bromothiophene to produce DT-010. The overall synthesis process is shown in Figure 2.
Scientific Research Applications
DT-010 has been the subject of several scientific studies due to its potential therapeutic applications. DT-010 has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DT-010 has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, DT-010 has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Properties
IUPAC Name |
1,1-dioxo-N-prop-2-ynyl-N-(thiophen-3-ylmethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c1-2-5-13(8-11-3-6-16-9-11)12-4-7-17(14,15)10-12/h1,3,6,9,12H,4-5,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPGSRSEWYECTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CSC=C1)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2392401.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)
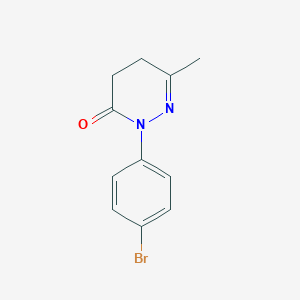

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)
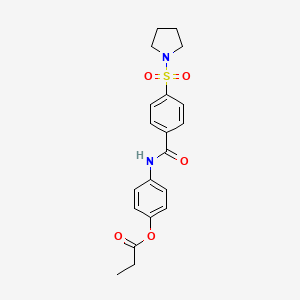
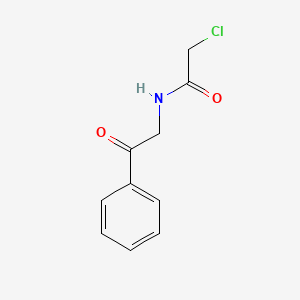
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2392412.png)
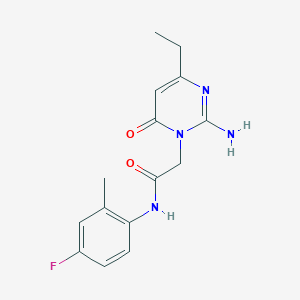
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)
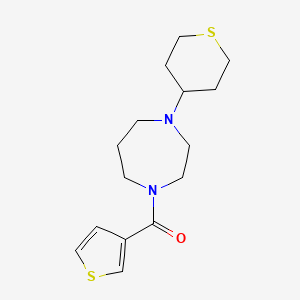
![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
